2-{3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid is a compound with significant interest in the field of organic chemistry. It is characterized by the presence of a pyrrolidine ring, an amino group, and a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in synthetic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid typically involves the protection of the amino group with a BOC group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The BOC group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as trifluoroacetic acid (TFA) are used for deprotection of the BOC group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group yields the free amine, which can further react to form various derivatives.
Scientific Research Applications
2-{3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-{3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid involves its interaction with various molecular targets. The BOC group provides stability and protects the amino group during reactions. Upon deprotection, the free amine can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-{ (3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}acetic acid : Similar structure but with an additional fluorenylmethoxycarbonyl (Fmoc) group .
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid : Contains an azetidine ring instead of a pyrrolidine ring .
Uniqueness
2-{3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it a valuable intermediate in various synthetic pathways and research applications.
Properties
IUPAC Name |
2-[3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-5-4-11(12,7-13)6-8(14)15/h4-7,12H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISSAYXIJMABIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.